molecular formula C19H22N2OS B4778265 N-(4-acetylphenyl)-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea

N-(4-acetylphenyl)-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea

Cat. No. B4778265
M. Wt: 326.5 g/mol
InChI Key: TUDBWOFUMHJYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea, also known as ADTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ADTU is a thiourea derivative that has been synthesized using different methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea is not fully understood, but it has been suggested that it inhibits the activity of different enzymes, including acetylcholinesterase and tyrosinase. N-(4-acetylphenyl)-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea has been shown to have different biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor effects. N-(4-acetylphenyl)-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea has also been shown to enhance the activity of different enzymes, including catalase and superoxide dismutase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-acetylphenyl)-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea in lab experiments is its potential as a versatile chemical compound with different applications. N-(4-acetylphenyl)-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea is also relatively easy to synthesize and purify. However, one of the main limitations of using N-(4-acetylphenyl)-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on different cells.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea, including further studies on its mechanism of action, its potential as an anticancer agent, and its potential as a plant growth regulator. Other future directions include studies on the toxicity and safety of N-(4-acetylphenyl)-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea, as well as studies on its potential applications in different fields such as material science and environmental science.
In conclusion, N-(4-acetylphenyl)-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in different fields. N-(4-acetylphenyl)-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential applications of N-(4-acetylphenyl)-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea in different fields and to address its potential toxicity and safety concerns.

Scientific Research Applications

N-(4-acetylphenyl)-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea has been studied for its potential applications in different fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-(4-acetylphenyl)-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, N-(4-acetylphenyl)-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea has been studied for its potential as a plant growth regulator, as it has been shown to enhance the growth of different plants. In material science, N-(4-acetylphenyl)-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea has been studied for its potential as a corrosion inhibitor, as it has been shown to inhibit the corrosion of different metals.

properties

IUPAC Name

1-(4-acetylphenyl)-3-[1-(2,5-dimethylphenyl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-12-5-6-13(2)18(11-12)14(3)20-19(23)21-17-9-7-16(8-10-17)15(4)22/h5-11,14H,1-4H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDBWOFUMHJYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=S)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Acetylphenyl)-3-[1-(2,5-dimethylphenyl)ethyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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